

# Application Note & Protocol: Total Silicon Analysis in Biological Samples using ICP-OES

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## Compound of Interest

Compound Name: *Orthosilicic acid*

Cat. No.: *B154888*

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## Introduction

Silicon (Si) is a ubiquitous element that is gaining increasing interest in biological and pharmaceutical research due to its roles in bone health, connective tissue integrity, and as a component of various therapeutic and diagnostic agents, including silica nanoparticles. Accurate quantification of total silicon in biological matrices such as tissues, serum, and plasma is crucial for toxicokinetic studies, biocompatibility assessments, and understanding its physiological and pathological roles. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a robust and widely used analytical technique for the determination of silicon in complex matrices, offering high sensitivity, a wide linear dynamic range, and the ability for multi-element analysis.

This document provides a comprehensive guide to the analysis of total silicon in biological samples using ICP-OES. It includes detailed protocols for sample preparation, recommended instrumental parameters, and a summary of performance data.

## Challenges in Silicon Analysis

Accurate silicon determination is challenging due to several factors:

- **Contamination:** Silicon is present in glass and quartz labware, reagents, and dust, which can lead to sample contamination and elevated background signals. The use of plasticware (e.g.,

polypropylene, PFA) is highly recommended.

- **Chemical Form:** Silicon can exist in various forms, from soluble silicates to insoluble silica. Ensuring complete digestion of all forms is critical for an accurate total silicon measurement.
- **Volatility:** During acid digestion, particularly with hydrofluoric acid (HF), volatile silicon tetrafluoride ( $\text{SiF}_4$ ) can form, leading to analyte loss if not performed in a closed-vessel system.<sup>[1]</sup>

## Data Presentation

The following tables summarize typical performance data and silicon concentrations found in biological samples using ICP-OES.

Table 1: Typical ICP-OES Instrumental Parameters for Total Silicon Analysis

Parameter	Typical Value/Setting	Purpose
RF Power	1200 - 1500 W	Plasma generation and maintenance; higher power provides a more robust plasma for complex matrices.
Plasma Gas Flow	8 - 18 L/min	Sustains the plasma.
Auxiliary Gas Flow	0.2 - 0.6 L/min	Lifts the plasma off the torch injector tube.
Nebulizer Gas Flow	0.7 - 1.0 L/min	Aerosol generation and transport to the plasma.
Sample Uptake Rate	1.0 - 1.5 mL/min	Controlled by a peristaltic pump for stable sample introduction.
Analytical Wavelength	251.611 nm	Most sensitive and commonly used line for silicon with low background.
212.412 nm	Alternative wavelength.	
288.158 nm	Alternative wavelength.	
Plasma View	Axial	Provides higher sensitivity for trace-level detection.
Detector	Charge-Coupled Device (CCD)	Allows for simultaneous measurement of multiple wavelengths.
Sample Introduction	HF-resistant system (if HF is used)	PFA nebulizer, PFA spray chamber, and sapphire or alumina injector.

Table 2: Method Validation and Performance Data for Silicon Analysis by ICP-OES

Sample Type	Digestion Method	Recovery (%)	Precision (%RSD)	LOD / LOQ	Reference
Spiked Ascorbic Acid	TMAH Microwave Digestion	90.4%	Not Reported	LOD: 2 mg/kg	
Animal Tissue	TMAH Microwave Digestion	Not Reported	Not Reported	LOD: 2 mg/kg	<a href="#">[2]</a>
Spiked Glucosamine	HF Acid Digestion	90.2 - 94.1%	0.7 - 1.7%	LOD: 0.2 mg/L	
Citrus Leaf Tissue	Multiple Methods	Not Reported	Not Reported	LOD: 0.071 mg/L	<a href="#">[3]</a>
General Method	Not Specified	80.6 - 110.5%	< 10%	Not Specified	<a href="#">[4]</a>

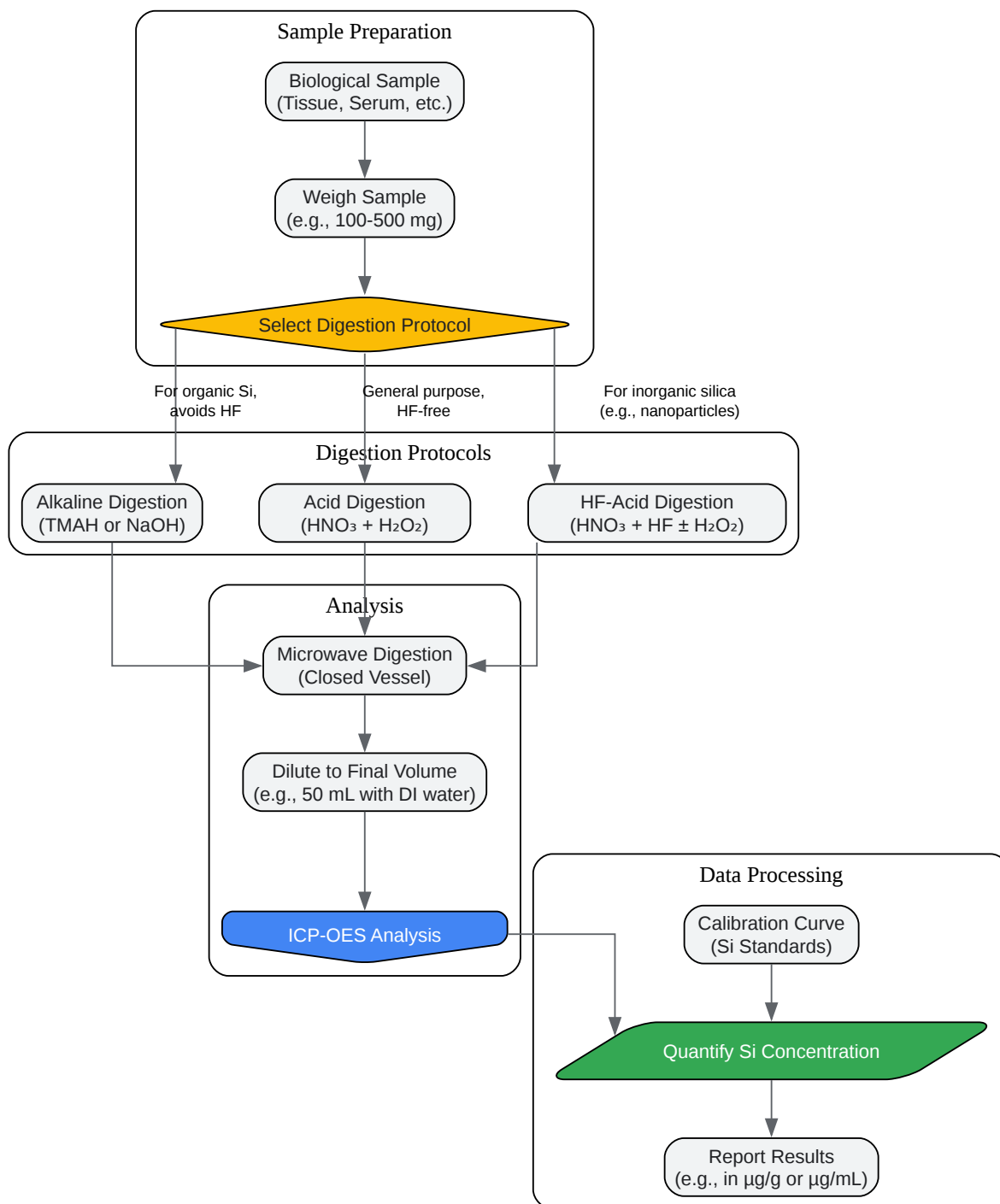
Table 3: Reported Silicon Concentrations in Biological Samples Determined by ICP-OES

Sample Type	Species	Silicon Concentration (Mean $\pm$ SD)	No. of Samples	Notes	Reference
Serum	Mouse	~12 $\mu\text{g/mL}$ (at 1 day post-injection)	6	Following IV administration of SiNPs-CH (20 mg/kg).	
Tumor Tissue	Mouse	~3 $\mu\text{g/g}$ (at 1 day post-injection)	6	Following IV administration of SiNPs-CH (20 mg/kg).	
Bovine Liver (NIST SRM 1577b)	Bovine	3.6 $\pm$ 0.9 mg/kg	Not Specified	No certified value available. Value determined after TMAH digestion.	<a href="#">[2]</a>
Bovine Muscle (BCR-184)	Bovine	2.5 $\pm$ 0.6 mg/kg	Not Specified	No certified value available. Value determined after TMAH digestion.	<a href="#">[2]</a>

Note: Some data from ICP-MS studies are included for comparative purposes, as ICP-OES data for some specific matrices are limited in the literature.[\[5\]](#)

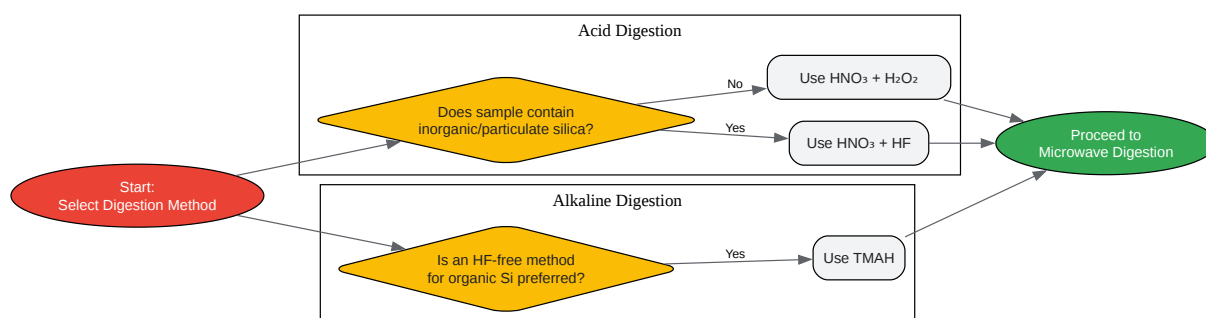
## Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflows for sample preparation and analysis.



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Caption: General workflow for total silicon analysis in biological samples.



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Caption: Decision pathway for selecting the appropriate digestion method.

## Experimental Protocols

### Protocol 1: Alkaline Digestion using Tetramethylammonium Hydroxide (TMAH)

This method is suitable for biological tissues and avoids the use of hazardous hydrofluoric acid. It is particularly effective for organic forms of silicon.<sup>[6][2]</sup>

Materials:

- Tetramethylammonium hydroxide (TMAH), 25% in aqueous solution
- High-pressure microwave digestion system with PFA or TFM vessels
- Polypropylene volumetric flasks and tubes

- Deionized water ( $>18\text{ M}\Omega\cdot\text{cm}$ )
- Silicon standard solution for ICP-OES (1000 mg/L)

#### Procedure:

- Accurately weigh approximately 100 mg of the homogenized biological sample into a microwave digestion vessel.
- Carefully add 1.0 mL of 25% TMAH solution to the vessel.
- Seal the vessels and place them in the microwave digestion system.
- Ramp the temperature to  $150^{\circ}\text{C}$  over 10 minutes and hold for 20 minutes.
- After digestion and cooling, carefully open the vessels in a fume hood.
- Quantitatively transfer the digest to a 50 mL polypropylene volumetric flask.
- Rinse the digestion vessel with deionized water and add the rinsing to the flask.
- Dilute to the mark with deionized water and mix thoroughly.
- Prepare a method blank using the same procedure without the sample.
- Prepare calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L Si) by diluting the stock standard in a matrix matching the diluted TMAH concentration of the samples.
- Analyze the samples, blank, and standards by ICP-OES.

#### Protocol 2: Microwave-Assisted Acid Digestion (HF-Free)

This protocol is a general-purpose method for biological samples where inorganic silica content is expected to be low.

#### Materials:

- Nitric acid ( $\text{HNO}_3$ ), trace metal grade (68-70%)



- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), 30%
- Microwave digestion system with PFA or TFM vessels
- Polypropylene volumetric flasks and tubes
- Deionized water (>18 MΩ·cm)
- Silicon standard solution

Procedure:

- Accurately weigh approximately 0.3 g of the homogenized tissue sample into a microwave digestion vessel.
- In a fume hood, carefully add 2.7 mL of a pre-mixed acid solution (prepared by adding 22 mL of 30% H<sub>2</sub>O<sub>2</sub> to a 50 mL tube and filling to 50 mL with concentrated HNO<sub>3</sub>).
- Seal the vessels and place them in the microwave digestion system.
- Heat the samples at 100°C for 90 minutes.
- After the program is complete and the vessels have cooled, carefully open them in a fume hood.
- Quantitatively transfer the digest to a suitable polypropylene volumetric flask (e.g., 15 mL or 25 mL).
- Dilute to the mark with deionized water and mix well.
- Prepare a method blank and calibration standards in a similar acid matrix.
- Analyze by ICP-OES.

Protocol 3: Microwave-Assisted Acid Digestion with Hydrofluoric Acid (HF)

This protocol is necessary for samples that may contain acid-resistant inorganic silica, such as silica nanoparticles. Extreme caution must be exercised when handling HF. All work must be

performed in a designated fume hood with appropriate personal protective equipment (HF-resistant gloves, apron, and face shield). An HF-resistant sample introduction system for the ICP-OES is mandatory.

#### Materials:

- Nitric acid (HNO<sub>3</sub>), trace metal grade (68-70%)
- Hydrofluoric acid (HF), trace metal grade (48-51%)
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), 30% (optional)
- Microwave digestion system with PFA or TFM vessels
- Polypropylene volumetric flasks and tubes
- Deionized water (>18 MΩ·cm)
- Silicon standard solution

#### Procedure:

- Accurately weigh up to 0.5 g of the homogenized sample into a microwave digestion vessel.
- In a designated HF-rated fume hood, add 9 mL of concentrated HNO<sub>3</sub> and 3 mL of concentrated HF.<sup>[3]</sup> (Optional: 1-2 mL of H<sub>2</sub>O<sub>2</sub> can be added to aid in the oxidation of organic matter).
- Seal the vessels immediately and place them in the microwave rotor.
- Use a microwave program that ramps the temperature to at least 180°C and holds for a minimum of 15 minutes.
- After digestion and cooling completely, carefully open the vessels in the fume hood.
- Quantitatively transfer the clear digest to a 50 mL polypropylene volumetric flask.
- Dilute to the mark with deionized water and mix thoroughly.

- Prepare a method blank and calibration standards with the same final acid concentrations as the samples.
- Analyze using an ICP-OES equipped with an HF-resistant sample introduction system.

## Conclusion

The choice of sample preparation method is critical for the accurate determination of total silicon in biological samples by ICP-OES. For general biological tissues, an alkaline digestion with TMAH or an HF-free acid digestion can provide reliable results. However, when the presence of inorganic silica is suspected, a digestion protocol including HF is necessary to ensure complete dissolution. By following the detailed protocols and using the recommended instrumental parameters, researchers can achieve accurate and reproducible quantification of total silicon to support their research and development activities. Method validation, including the analysis of certified reference materials (if available) or spike recovery experiments, is essential to ensure data quality.[7]

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